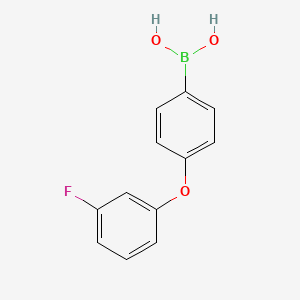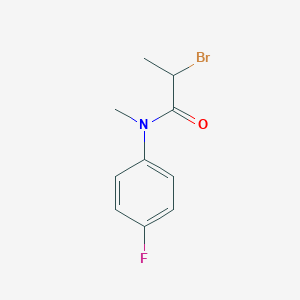
(4-(3-Fluorophenoxy)phenyl)boronic acid
Descripción general
Descripción
“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 232.02 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “(4-(3-Fluorophenoxy)phenyl)boronic acid” can be represented by the formula C12H10BFO3 .Chemical Reactions Analysis
Boronic acids, such as “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a solid substance with a molecular weight of 232.02 . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Fluorescent Sensors
As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown growth in the area of protein interaction. They are used for protein manipulation and modification .
Separation Technologies
Boronic acids are also used in separation technologies . They are used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .
Controlled Release of Insulin
Boronic acids are employed in polymers for the controlled release of insulin .
Boron Neutron Capture Therapy of Tumors
The boron compounds are also used in boron neutron capture therapy of tumors .
Safety and Hazards
Direcciones Futuras
Boronic acids, including “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research. They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future of boronic acids lies in their continued use in these areas, as well as in the development of new applications and methodologies .
Propiedades
IUPAC Name |
[4-(3-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKLNXCGVYJBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681907 | |
| Record name | [4-(3-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Fluorophenoxy)phenyl)boronic acid | |
CAS RN |
1029438-36-5 | |
| Record name | [4-(3-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)


![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)

![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)

![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)
![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)

![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)